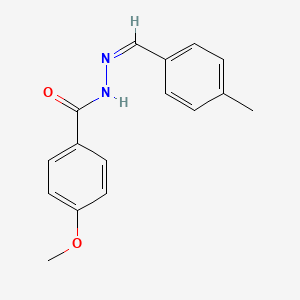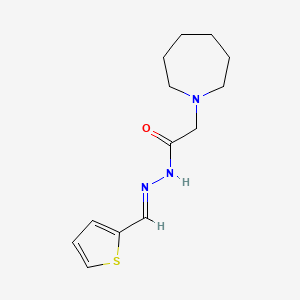![molecular formula C17H22N6O2 B3836899 2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3836899.png)
2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide
Übersicht
Beschreibung
2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
MPEP acts as a selective antagonist of the mGluR5 receptor by binding to the allosteric site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to mGluR5. By blocking the activation of mGluR5, MPEP reduces the excitability of neurons and modulates the release of other neurotransmitters, such as dopamine and GABA.
Biochemical and Physiological Effects
MPEP has been shown to have significant biochemical and physiological effects in various animal models. In particular, MPEP has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the rewarding effects of drugs of abuse. These effects are thought to be mediated by the modulation of neurotransmitter release and the reduction of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPEP in lab experiments is its selectivity for the mGluR5 receptor. This selectivity allows researchers to study the specific effects of mGluR5 activation or inhibition in various animal models. However, MPEP has some limitations, including its relatively low potency and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on MPEP. One area of research is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurological disorders. Another area of research is the investigation of the potential effects of MPEP on other neurotransmitter systems, such as the dopamine and GABA systems. Finally, there is a need for further research to elucidate the molecular mechanisms underlying the effects of MPEP on neuronal excitability and neurotransmitter release.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of MPEP is in the field of neuroscience, where it is used as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been shown to block the effects of mGluR5 activation, which has been implicated in various neurological disorders, including anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c24-17(22-16-12-18-5-6-21-16)13-19-11-15(14-3-1-2-4-20-14)23-7-9-25-10-8-23/h1-6,12,15,19H,7-11,13H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFGOZVCJBLIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNCC(=O)NC2=NC=CN=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(dimethylamino)phenyl]-1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-2-propen-1-one](/img/structure/B3836821.png)
![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]methioninate](/img/structure/B3836841.png)





![6-amino-3-methyl-1-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3836880.png)
![2-(4-thiomorpholinyl)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3836888.png)
![3,5-dibromo-2-hydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3836894.png)
![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)